molecular formula C11H19NO3 B6258004 tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate CAS No. 314772-14-0

tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate

Cat. No. B6258004
M. Wt: 213.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate, also known as TBMC, is a synthetic compound that is widely used in the fields of organic chemistry, biochemistry, and medicine. It is a versatile reagent that can be used in a variety of chemical reactions, and it has been used in many different applications. TBMC is a highly stable compound with a low potential for toxicity, making it an ideal choice for use in laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate involves the reaction of tert-butyl carbamate with 4-methyl-1-oxopent-4-en-2-yl chloride in the presence of a base to form the desired product.

Starting Materials
tert-butyl carbamate, 4-methyl-1-oxopent-4-en-2-yl chloride, base (e.g. triethylamine)

Reaction
Add tert-butyl carbamate to a reaction flask, Add a base (e.g. triethylamine) to the reaction flask, Add 4-methyl-1-oxopent-4-en-2-yl chloride to the reaction flask, Stir the reaction mixture at room temperature for several hours, Quench the reaction with water, Extract the product with an organic solvent, Purify the product by column chromatography or recrystallization

Scientific Research Applications

Tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate has been used extensively in scientific research, particularly in the fields of organic and biochemistry. It has been used in the synthesis of a variety of compounds, including peptides and other small molecules. tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate has also been used in the synthesis of a variety of drugs and pharmaceuticals. In addition, tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate has been used in the study of enzyme activity, as well as in the study of the structure and function of proteins.

Mechanism Of Action

Tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate acts as a catalyst in a variety of chemical reactions. It is able to activate a variety of substrates, including small molecules, peptides, and proteins. tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate is also able to facilitate the formation of covalent bonds between molecules, allowing for the formation of complex molecules.

Biochemical And Physiological Effects

Tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate has been studied for its potential effects on biochemical and physiological processes. It has been shown to be capable of modulating the activity of enzymes, as well as influencing the structure and function of proteins. In addition, tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate has been shown to be able to modulate the activity of certain hormones, such as estrogen and testosterone.

Advantages And Limitations For Lab Experiments

The use of tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate in laboratory experiments has a number of advantages. It is a highly stable compound, with a low potential for toxicity. In addition, tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate is a versatile reagent, capable of being used in a variety of chemical reactions. However, tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate is not always the most suitable reagent for all experiments, and it may not be suitable for some applications.

Future Directions

Tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate has a wide range of potential applications, and there is a great deal of research being done to explore these possibilities. Potential future directions for research include the use of tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate in drug design, the study of its effects on enzyme activity, and the development of new synthetic methods for its synthesis. In addition, tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate could be used to study the structure and function of proteins, and to study the effects of hormones and other compounds on biochemical and physiological processes.

properties

CAS RN

314772-14-0

Product Name

tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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